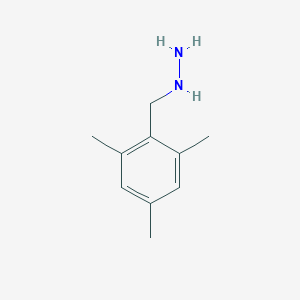

(Mesitylmethyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trimethylphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7-4-8(2)10(6-12-11)9(3)5-7/h4-5,12H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRKUBCVPHGWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CNN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577869 | |

| Record name | [(2,4,6-Trimethylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143425-78-9 | |

| Record name | [(2,4,6-Trimethylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Mesitylmethyl Hydrazine

Reactions Involving the Nitrogen-Nitrogen Bond

N-N Bond Cleavage Reactions

Oxidative N-N Bond Cleavage

The oxidative cleavage of the nitrogen-nitrogen bond in hydrazines and their derivatives is a significant transformation in organic synthesis. While specific studies on (mesitylmethyl)hydrazine are not extensively documented in publicly available literature, the general mechanisms of such reactions provide a framework for understanding its potential behavior.

Oxidative N-N bond cleavage can be induced by various reagents and conditions, including photocatalytic systems. For instance, a photocatalytic method utilizing visible light and a ruthenium(II) catalyst in the presence of air has been developed for the cleavage of N-N bonds in N,N-disubstituted hydrazines and hydrazides. nih.gov This process is believed to involve the formation of nitrogen radical cations. nih.gov Another approach involves the use of peracids, which can selectively oxidize the more nucleophilic nitrogen atom in hydrazides, leading to N-N bond scission. researchgate.net

The mechanism of N-N bond cleavage can also be influenced by the coordination to metal centers. For example, a molybdenum(IV) complex has been shown to mediate the N-N bond cleavage of 1,1-disubstituted hydrazines. The proposed mechanism involves the formation of a hydrazido(1–) intermediate, which then undergoes a proton shift and subsequent N-N bond cleavage. rsc.org Theoretical and experimental studies on diboron reagents have also shown their capability to induce N-N bond cleavage in hydrazines, suggesting a non-radical, concerted mechanism. nih.gov

While these examples provide insight into the possible pathways for the oxidative cleavage of the N-N bond in (mesitylmethyl)hydrazine, experimental data specific to this compound is needed for a definitive understanding.

Formation of Hydrazones and Hydrazides

Condensation with Carbonyl Compounds

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. fiveable.melibretexts.orglibretexts.orgquora.com This reaction, which is a key step in the Wolff-Kishner reduction, involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. fiveable.melibretexts.orglibretexts.org

The general reaction can be represented as:

R₁R₂C=O + H₂NNH-CH₂-Mesityl → R₁R₂C=NNH-CH₂-Mesityl + H₂O

The formation of the hydrazone from (mesitylmethyl)hydrazine and a carbonyl compound would proceed through a tetrahedral intermediate. The rate and equilibrium of this reaction can be influenced by the nature of the carbonyl compound and the steric and electronic properties of the hydrazine.

Below is a table illustrating the expected products from the condensation of (mesitylmethyl)hydrazine with various carbonyl compounds.

| (Mesitylmethyl)hydrazine | Carbonyl Compound | Product (Hydrazone) |

| H₂NNH-CH₂-C₉H₁₁ | Formaldehyde (H₂C=O) | H₂C=NNH-CH₂-C₉H₁₁ |

| H₂NNH-CH₂-C₉H₁₁ | Acetaldehyde (CH₃CHO) | CH₃CH=NNH-CH₂-C₉H₁₁ |

| H₂NNH-CH₂-C₉H₁₁ | Acetone (B3395972) ((CH₃)₂C=O) | (CH₃)₂C=NNH-CH₂-C₉H₁₁ |

| H₂NNH-CH₂-C₉H₁₁ | Benzaldehyde (B42025) (C₆H₅CHO) | C₆H₅CH=NNH-CH₂-C₉H₁₁ |

Note: C₉H₁₁ represents the mesityl group (2,4,6-trimethylphenyl).

Acylation Reactions

Hydrazines can undergo acylation with reagents such as acyl chlorides or anhydrides to form hydrazides. orgsyn.orggoogle.comresearchgate.netresearchgate.netrsc.org This reaction involves the nucleophilic substitution at the carbonyl carbon of the acylating agent. A potential complication in the acylation of hydrazines is the formation of 1,2-diacylhydrazines, especially with reactive acylating agents. orgsyn.org

The reaction of (mesitylmethyl)hydrazine with an acyl chloride would be expected to yield the corresponding N-acyl-(mesitylmethyl)hydrazine.

R-COCl + H₂NNH-CH₂-Mesityl → R-CONHNH-CH₂-Mesityl + HCl

The table below shows the expected products from the acylation of (mesitylmethyl)hydrazine with different acylating agents.

| (Mesitylmethyl)hydrazine | Acylating Agent | Product (Hydrazide) |

| H₂NNH-CH₂-C₉H₁₁ | Acetyl chloride (CH₃COCl) | CH₃CONHNH-CH₂-C₉H₁₁ |

| H₂NNH-CH₂-C₉H₁₁ | Benzoyl chloride (C₆H₅COCl) | C₆H₅CONHNH-CH₂-C₉H₁₁ |

| H₂NNH-CH₂-C₉H₁₁ | Acetic anhydride ((CH₃CO)₂O) | CH₃CONHNH-CH₂-C₉H₁₁ |

Note: C₉H₁₁ represents the mesityl group.

The regioselectivity of acylation (i.e., which nitrogen atom is acylated) and the potential for diacylation would be influenced by the reaction conditions and the steric hindrance imposed by the mesitylmethyl group.

Reactivity Influenced by the Mesitylmethyl Group

Steric Effects on Reaction Pathways

The mesityl group is known for its significant steric bulk. In (mesitylmethyl)hydrazine, this steric hindrance can be expected to play a crucial role in modulating its reactivity. The bulky nature of the mesitylmethyl substituent could hinder the approach of reactants to the nitrogen atoms, potentially slowing down reaction rates compared to less sterically encumbered hydrazines.

Electronic Influence on Reactivity Centers

The electronic properties of the mesitylmethyl group can also influence the reactivity of the hydrazine moiety. The methyl groups on the aromatic ring of the mesityl group are electron-donating through hyperconjugation and induction. This electron-donating nature can increase the electron density on the nitrogen atoms of the hydrazine, thereby enhancing their nucleophilicity. nih.govresearchgate.netmdpi.com

Intramolecular Reactivity involving Mesityl Methyl Groups

Currently, there is a lack of published research specifically detailing the intramolecular reactivity involving the methyl groups of the mesityl substituent in (Mesitylmethyl)hydrazine. Such reactions could potentially involve cyclization, rearrangement, or hydrogen abstraction pathways, influenced by the proximity of the hydrazine functional group. However, without experimental or theoretical studies, any proposed mechanisms would be purely speculative.

Mechanistic Studies of Transformations Involving (Mesitylmethyl)hydrazine

A detailed mechanistic understanding of the transformations of (Mesitylmethyl)hydrazine is yet to be established. The following subsections highlight the gaps in the existing knowledge base.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

Kinetic and spectroscopic investigations are fundamental to elucidating reaction mechanisms. For many hydrazine derivatives, techniques such as UV-vis, NMR, and stopped-flow spectroscopy have been instrumental in determining reaction rates, identifying transient species, and understanding the influence of various parameters on reaction pathways. However, a literature search reveals no specific kinetic or detailed spectroscopic studies focused on the reactions of (Mesitylmethyl)hydrazine.

Role of Intermediates in Reaction Pathways

The identification and characterization of reaction intermediates are critical for piecing together a reaction mechanism. In many hydrazine reactions, radical species, nitrenes, and various cationic or anionic intermediates have been proposed and, in some cases, detected. For (Mesitylmethyl)hydrazine, the nature of any intermediates in its potential transformations remains uninvestigated. The mesityl group could potentially stabilize or destabilize certain intermediates, thereby directing the reaction toward unique products.

Computational Studies of Reaction Mechanisms

Computational chemistry has become a powerful tool for predicting and understanding reaction mechanisms, transition states, and the electronic properties of molecules. Quantum mechanical calculations could provide significant insights into the reactivity of (Mesitylmethyl)hydrazine, including the energetic barriers for different reaction pathways and the geometries of intermediates and transition states. A review of the literature indicates a lack of such computational studies specifically targeting (Mesitylmethyl)hydrazine. While general computational methods for studying hydrazine derivatives exist, their application to this particular compound has not been reported.

Coordination Chemistry and Ligand Applications of Mesitylmethyl Hydrazine

(Mesitylmethyl)hydrazine as a Ligand in Transition Metal Complexes

(Mesitylmethyl)hydrazine is an unsymmetrically substituted hydrazine (B178648) featuring both a bulky mesityl group and a smaller methyl group attached to one of the nitrogen atoms. This substitution pattern is expected to significantly influence its behavior as a ligand in transition metal complexes.

Hydrazine and its derivatives can coordinate to metal centers in several ways, primarily acting as monodentate or bridging bidentate ligands. chemistry-chemists.com In the case of (Mesitylmethyl)hydrazine, the presence of substituents on one nitrogen atom (the α-nitrogen) makes the other, unsubstituted nitrogen (the β-nitrogen) the more likely coordination site due to reduced steric hindrance. kombyonyx.com

Monodentate Coordination: The most probable coordination mode for (Mesitylmethyl)hydrazine is as a terminal, monodentate ligand through its unsubstituted β-nitrogen atom. This mode minimizes steric clashes between the bulky mesitylmethyl group and other ligands in the metal's coordination sphere.

Bridging Bidentate Coordination: While less likely due to the steric bulk, a bridging mode where the β-nitrogen coordinates to two different metal centers is also a possibility, particularly in the formation of polynuclear complexes. The steric hindrance from the mesitylmethyl group would likely lead to longer metal-metal distances compared to complexes with less bulky hydrazine ligands.

The coordination preference is generally dictated by a combination of electronic and steric factors. While the substituted α-nitrogen might be more basic and thus electronically favored for coordination, the steric demands of the mesitylmethyl group are expected to be the dominant factor, favoring coordination through the less hindered β-nitrogen. kombyonyx.com

The mesitylmethyl substituent imparts a unique combination of steric and electronic properties to the hydrazine ligand, which in turn affects the stability, structure, and reactivity of its metal complexes.

Steric Effects: The most significant influence of the mesitylmethyl group is its steric bulk. The mesityl (2,4,6-trimethylphenyl) group is known to create a sterically crowded environment. chemrxiv.orgchemrxiv.org This steric hindrance can:

Limit the number of (Mesitylmethyl)hydrazine ligands that can coordinate to a single metal center.

Create a "protective pocket" around the metal center, which can stabilize reactive intermediates and influence the selectivity of catalytic reactions. researchgate.net

Electronic Effects: The mesityl group is generally considered to be electron-donating due to the inductive effect of its methyl groups. This electronic donation increases the electron density on the α-nitrogen, which can be transmitted through the N-N bond to the coordinating β-nitrogen. This would enhance the σ-donor strength of the (Mesitylmethyl)hydrazine ligand compared to unsubstituted hydrazine, leading to stronger metal-ligand bonds.

| Property | Influence of Mesitylmethyl Substituent |

| Coordination Number | Tends to be lower due to steric hindrance. |

| Complex Stability | Potentially enhanced due to the chelate effect in bridging modes and protection from decomposition pathways. |

| Metal-Ligand Bond Strength | Increased due to the electron-donating nature of the mesityl group. |

| Reactivity | The steric bulk can control substrate access to the metal center, influencing catalytic selectivity. |

Reactivity of (Mesitylmethyl)hydrazine within Coordination Spheres

Once coordinated to a metal center, the reactivity of the (Mesitylmethyl)hydrazine ligand can be significantly altered. The metal can act as a template, activating the ligand for subsequent reactions.

Transition metal complexes containing hydrazine-derived ligands have been investigated for their ability to activate small molecules. nih.gov The presence of a coordinated hydrazine ligand can influence the electronic properties of the metal center, making it more amenable to bind and activate substrates like O₂, H₂, or CO₂. While specific examples involving (Mesitylmethyl)hydrazine are not documented, analogies can be drawn from related systems where metal-hydrazine complexes participate in redox processes that facilitate small molecule activation. The electron-rich nature of the (Mesitylmethyl)hydrazine ligand could enhance the reductive capabilities of the metal center, promoting the activation of small molecules.

Metal-ligand cooperativity (MLC) involves the active participation of both the metal and the ligand in a chemical transformation. wikipedia.org In the context of (Mesitylmethyl)hydrazine complexes, the non-coordinating α-nitrogen and its substituents could potentially engage in MLC. For instance, the N-H proton of the coordinated β-nitrogen could be transferred to a substrate in a concerted manner with the metal center. Furthermore, the bulky mesitylmethyl group could create a specific environment that facilitates substrate binding and activation through non-covalent interactions, a subtle form of cooperativity. nih.gov The steric pressure exerted by the ligand could also promote reactions that involve a change in the coordination number of the metal. ed.ac.uk

Catalytic Applications of (Mesitylmethyl)hydrazine-Derived Complexes

While no specific catalytic applications of (Mesitylmethyl)hydrazine-derived complexes have been reported, the structural and electronic features of this ligand suggest potential in several areas of catalysis. The combination of a strong σ-donating character and significant steric bulk is a common design feature in successful catalysts.

Potential areas for application include:

Polymerization: The steric bulk of the ligand could lead to catalysts with high stereoselectivity in olefin polymerization.

Cross-Coupling Reactions: The electron-donating nature of the ligand could enhance the oxidative addition step in cross-coupling cycles, while the steric hindrance could promote the reductive elimination step.

Hydrogenation and Dehydrogenation Reactions: The potential for metal-ligand cooperativity involving the N-H bond could be exploited in hydrogenation and acceptorless dehydrogenation catalysis.

The development of well-defined transition metal complexes with (Mesitylmethyl)hydrazine is a necessary first step to explore these potential catalytic applications.

| Potential Catalytic Application | Key Feature of (Mesitylmethyl)hydrazine Ligand |

| Olefin Polymerization | Steric bulk influencing stereoselectivity. |

| Cross-Coupling Reactions | Strong σ-donation and steric hindrance promoting key catalytic steps. |

| Hydrogenation/Dehydrogenation | Potential for metal-ligand cooperativity involving the N-H moiety. |

No Information Available for (Mesitylmethyl)hydrazine in the Requested Context

Extensive searches of scientific literature and chemical databases have yielded no specific information regarding the coordination chemistry and ligand applications of (Mesitylmethyl)hydrazine . Consequently, it is not possible to provide the requested article focusing on its role in nitrogen fixation or its use in mediating organic transformations.

There is no published research, data, or detailed findings available in the public domain that would allow for a scientifically accurate and informative discussion on the following topics as they relate to (Mesitylmethyl)hydrazine:

Organic Transformations Mediated by (Mesitylmethyl)hydrazine-Containing Catalysts:There is no evidence of (Mesitylmethyl)hydrazine being utilized as a ligand in catalysts for any organic transformations. The literature on catalysis involving hydrazine derivatives is extensive, but it does not include the specific compound of interest.

Due to the complete absence of research on these specific applications of (Mesitylmethyl)hydrazine, the generation of a scientifically accurate article adhering to the provided outline is not feasible.

Derivatives and Analogues of Mesitylmethyl Hydrazine

Structurally Related Hydrazines and Their Synthesis

The synthesis of hydrazines with varying substitution patterns is a cornerstone of synthetic organic chemistry. Methodologies have been developed to allow for the controlled introduction of alkyl and aryl groups, leading to a wide range of mono-, di-, and trisubstituted hydrazine (B178648) derivatives.

The synthesis of alkylhydrazines can be approached through several routes. Direct alkylation of hydrazine is a common method, though it can sometimes lead to mixtures of products with different degrees of substitution. For instance, the methylation of hydrazine hydrate (B1144303) with methyl iodide is a known method for producing methylhydrazine. Another approach involves the reduction of N-nitrosoamines. For example, unsymmetrical dialkylhydrazines can be prepared by the catalytic hydrogenation of the corresponding N-nitrosodialkylamines.

Enzymatic methods have also been developed for the synthesis of substituted acyclic and cyclic N-alkylhydrazines. Imine reductases (IREDs) can catalyze the reductive amination of carbonyls and dicarbonyls with hydrazines, a process termed reductive hydrazination. wikipedia.orgorganic-chemistry.org This biocatalytic approach offers a pathway to various substituted N-alkylhydrazines.

For sterically hindered alkylhydrazines, such as those analogous to (mesitylmethyl)hydrazine, specific synthetic considerations may be necessary to overcome the steric bulk of the alkyl group. While direct synthesis of (mesitylmethyl)hydrazine is not widely documented in readily available literature, its synthesis can be conceptually approached through methods analogous to those used for benzylhydrazine, such as the reaction of mesitylmethyl halide with hydrazine.

Methods for the synthesis of di- and trisubstituted hydrazines often involve the use of protecting groups to control the regioselectivity of alkylation. A versatile precursor for this purpose is di-tert-butyl hydrazine-1,2-dicarboxylate. Alkylation of this compound under mild conditions can yield mono- or di-substituted derivatives in good yields. chemicalbook.com Selective removal of one of the Boc protecting groups by heating can then provide a precursor for the synthesis of trisubstituted hydrazines. chemicalbook.com

Another strategy for selective alkylation involves the formation of a nitrogen dianion from a protected hydrazine. This highly reactive intermediate allows for controlled alkylation to yield symmetrical, mono-, or sequentially dialkylated products. chemicalbook.combohrium.com This method provides precise control over the substitution pattern on the hydrazine nitrogen atoms.

The synthesis of trisubstituted hydrazones can also be achieved through a one-pot tandem condensation and N-alkylation reaction of aldehydes and hydrazines with alkyl halides. This approach has been shown to tolerate a variety of functional groups.

Functionalization of (Mesitylmethyl)hydrazine

The reactivity of the hydrazine moiety in (mesitylmethyl)hydrazine allows for a range of functionalization reactions, primarily at the nitrogen atoms. These include N-alkylation, N-acylation, and condensation with carbonyl compounds to form hydrazones and other conjugates.

N-alkylation of hydrazines introduces additional alkyl or aryl groups onto the nitrogen atoms. For a monosubstituted hydrazine like (mesitylmethyl)hydrazine, alkylation can occur at either the substituted or unsubstituted nitrogen, and the outcome may be influenced by steric factors and reaction conditions. General methods for N-alkylation of hydrazine derivatives often employ alkyl halides as the alkylating agents in the presence of a base. The use of iridium complexes as catalysts for the N-alkylation of hydrazides has also been reported. nih.gov

N-acylation involves the introduction of an acyl group onto a hydrazine nitrogen, forming an acylhydrazine (hydrazide). This is typically achieved by reacting the hydrazine with an acylating agent such as an acyl chloride, acid anhydride, or an ester. Acylbenzotriazoles have been shown to be effective acylating agents for hydrazines under mild conditions. The acylation of phenylhydrazines has been studied, leading to the controlled formation of acid phenylhydrazides and N,N'-diacylphenylhydrazines. nih.gov These general principles of N-acylation are applicable to (mesitylmethyl)hydrazine.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Hydrazine Derivatives

| Starting Hydrazine | Reagent | Product Type | Reference |

| Phenylhydrazine (B124118) | Acetic Anhydride | Acylhydrazine | nih.gov |

| Di-tert-butyl hydrazine-1,2-dicarboxylate | Benzyl (B1604629) Bromide | N-Alkylated Hydrazine | chemicalbook.com |

| Hydrazide | Alcohol (via Borrowing Hydrogen) | N-Alkylated Hydrazide | nih.gov |

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. researchgate.net This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. (Mesitylmethyl)hydrazine, with its primary amino group, is expected to readily react with a wide range of carbonyl compounds to form the corresponding (mesitylmethyl)hydrazones.

The formation of hydrazones is a reversible reaction and is often catalyzed by acid. researchgate.net The stability of the resulting hydrazone can be influenced by the electronic and steric properties of the substituents on both the hydrazine and the carbonyl compound. Hydrazones are important intermediates in organic synthesis, for example, in the Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group. researchgate.net

Benzylhydrazine derivatives have been shown to react with various carbonyl compounds, including phenyl β-chlorovinyl ketones and acetylacetone, to yield pyrazole (B372694) derivatives or hydrazones depending on the reaction conditions. researchgate.net For example, the reaction of 2-hydroxy-3,5-di-tert-butylbenzylhydrazine with acetone (B3395972) in tetrahydrofuran (B95107) in the presence of a BF3:OEt2 catalyst yielded the corresponding hydrazone. researchgate.net

Table 2: Examples of Hydrazone Formation from Hydrazine Derivatives

| Hydrazine Derivative | Carbonyl Compound | Product | Reference |

| Hydrazine | Aldehyde/Ketone | Hydrazone | researchgate.net |

| Benzylhydrazine | 4-Chlorobenzaldehyde | Benzylhydrazone | researchgate.net |

| 2-Hydroxy-3,5-di-tert-butylbenzylhydrazine | Acetone | Hydrazone | researchgate.net |

Mesitylmethyl-Containing Compounds with Related Structural Motifs

The mesitylmethyl group is a sterically bulky substituent that can be incorporated into various nitrogen-containing compounds beyond hydrazines, influencing their chemical and physical properties. These compounds include amines, amides, and a range of heterocyclic systems.

The synthesis of N-mesitylmethyl amines can be conceptually achieved through standard methods for amine synthesis, such as the reductive amination of mesitylaldehyde with an appropriate amine or the alkylation of an amine with a mesitylmethyl halide.

N-mesitylmethyl amides can be prepared by the acylation of mesitylmethylamine or by the reaction of an amide with a mesitylmethylating agent. For example, the synthesis of N-mesityl-P,P-diphenylphosphinic amide has been reported. researchgate.net

The mesityl group is also found in a variety of heterocyclic compounds. N-mesityl substituted chiral imidazolium (B1220033) salts have been synthesized for use in N-heterocyclic carbene (NHC)-catalyzed reactions. nih.gov The synthesis of mesitylmethyl-substituted pyrazoles can be achieved through microwave-assisted reactions. Furthermore, the synthesis of substituted pyridines, pyrazoles, and triazoles often involves multi-component reactions or cycloaddition strategies where a mesityl- or mesitylmethyl-containing precursor could be incorporated. nih.govtdl.orgorganic-chemistry.orgfrontiersin.org For instance, 1-substituted tetrazoles can be synthesized via the heterocyclization of primary amines, which could include mesitylmethylamine.

Spectroscopic Characterization of Derivatives for Structural Elucidation

The structural elucidation of newly synthesized derivatives of (Mesitylmethyl)hydrazine, such as hydrazones and acylhydrazides, relies on a combination of modern spectroscopic techniques. Methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the covalent structure of these molecules. Each technique provides unique and complementary information, allowing for a comprehensive characterization of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For a typical hydrazone derivative of (Mesitylmethyl)hydrazine, formed by condensation with an aldehyde or ketone, specific proton (¹H) and carbon (¹³C) signals are expected. In ¹H NMR spectra, the proton of the imine group (N=CH) is particularly characteristic, typically resonating downfield in the range of δ 7.5–8.5 ppm. The NH proton signal is also distinctive and often appears as a singlet further downfield (δ 8–11 ppm), with its chemical shift being sensitive to solvent and hydrogen bonding effects. The methylene protons (CH₂) of the mesitylmethyl group would appear as a singlet, while the aromatic protons of the mesityl ring and any other aromatic substituents would have chemical shifts and splitting patterns indicative of their substitution.

In ¹³C NMR spectra, the imine carbon (C=N) provides a key signal, typically found in the δ 140–160 ppm region. The carbons of the mesityl group and the benzyl moiety would also show characteristic signals.

Table 1: Representative ¹H NMR Spectroscopic Data for a Hypothetical (Mesitylmethyl)hydrazone Derivative

This table illustrates the expected chemical shifts for a derivative formed from (Mesitylmethyl)hydrazine and a generic aromatic aldehyde. Actual values may vary based on the specific substituent and solvent used.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ar-CH ₃ (Mesityl) | 2.2 - 2.5 | Singlet | Represents the six methyl protons on the mesityl ring. |

| Ar-H (Mesityl) | 6.8 - 7.0 | Singlet | Represents the two aromatic protons on the mesityl ring. |

| -CH ₂-NH- | 4.5 - 5.0 | Singlet | Methylene bridge protons. |

| Ar-H (Aldehyde moiety) | 7.2 - 7.9 | Multiplet | Aromatic protons from the aldehyde-derived portion. |

| N=CH | 7.8 - 8.5 | Singlet | Azomethine (imine) proton, highly characteristic. |

| -NH - | 9.5 - 11.0 | Singlet | Amide/hydrazine proton, position can be variable. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of (Mesitylmethyl)hydrazine, FT-IR is crucial for confirming the formation of the desired hydrazone or acylhydrazide linkage.

Key vibrational frequencies include:

N-H Stretching: A characteristic absorption band for the N-H group is typically observed in the 3200–3400 cm⁻¹ region. organic-chemistry.org In acylhydrazides, this band can be found near 3200 cm⁻¹.

C=N Stretching: The formation of a hydrazone is confirmed by the appearance of an imine (C=N) stretching vibration, which typically occurs in the 1580–1640 cm⁻¹ range. organic-chemistry.org

C=O Stretching: For acylhydrazide derivatives, a strong carbonyl (C=O) absorption band is expected in the range of 1650–1750 cm⁻¹. organic-chemistry.org

C-H Stretching: Aromatic and aliphatic C-H stretches are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 2: Characteristic FT-IR Absorption Frequencies for (Mesitylmethyl)hydrazine Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1650 - 1750 |

| C=N (Imine) | Stretching | 1580 - 1640 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps to determine the molecular weight and confirm the elemental composition of the derivative. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For hydrazone derivatives, common fragmentation pathways can involve cleavage of the N-N bond or fragmentation of the side chains. nih.gov The molecular ion peak [M]⁺ is crucial for confirming the molecular weight of the synthesized compound. In some cases, derivatization is intentionally used to enhance detection by mass spectrometry. nih.gov

For example, in the mass spectrum of an aroylhydrazone, fragmentation can lead to ions corresponding to the aroyl group (ArCO⁺) and other significant fragments that help piece together the original structure. nih.gov The analysis of these fragmentation patterns is a key step in the structural verification of (Mesitylmethyl)hydrazine derivatives. mdpi.com

Advanced Characterization Techniques in Mesitylmethyl Hydrazine Research

Spectroscopic Methods for Structural and Electronic Characterization

Spectroscopic techniques are fundamental in determining the molecular structure and electronic characteristics of (Mesitylmethyl)hydrazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of hydrazine (B178648) derivatives by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. psvmkendra.com

For (Mesitylmethyl)hydrazine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule: the mesityl ring protons, the methyl groups on the ring, the methyl group attached to the nitrogen, and the hydrazine (N-H) protons.

Aromatic Protons: Due to the high symmetry of the mesityl group (1,3,5-trimethylbenzene), the two aromatic protons are chemically equivalent and would appear as a single signal. docbrown.info

Mesityl Methyl Protons: The nine protons of the three methyl groups on the mesityl ring are also equivalent and would produce a sharp, intense singlet. docbrown.info

N-Methyl Protons: The protons of the methyl group attached to the hydrazine nitrogen will have a characteristic chemical shift. For comparison, the methyl protons in methylhydrazine appear at approximately 2.62 ppm. chemicalbook.com

Hydrazine Protons: The N-H protons of the hydrazine moiety typically resonate downfield, often in the range of δ = 8–11 ppm, due to factors like hydrogen bonding and the electronegativity of adjacent nitrogen atoms. psvmkendra.com The exact chemical shift can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information on the carbon framework. Expected signals would include those for the quaternary and C-H carbons of the aromatic ring, the mesityl methyl carbons, and the N-methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (Mesitylmethyl)hydrazine

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | ~6.8 | ~128-130 |

| Aromatic C-CH₃ | - | ~135-138 |

| Aromatic C-N | - | ~140-145 |

| Mesityl -CH₃ | ~2.3 | ~20-22 |

| N-CH₃ | ~2.6-3.2 | ~40-50 |

| -NH-NH₂ | Variable (e.g., 3.2-8.0) | - |

Note: Values are estimates based on data for mesitylene (B46885), methylhydrazine, and general values for similar functional groups. docbrown.infochemicalbook.comrsc.orgoregonstate.edulibretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For hydrazine derivatives, IR spectroscopy is particularly useful for identifying the N-H and C-N bonds. psvmkendra.com

The IR spectrum of (Mesitylmethyl)hydrazine is expected to exhibit several characteristic absorption bands:

N-H Stretching: Hydrazine derivatives typically show one or two strong stretching vibration bands for the N-H bonds in the region of 3300–3500 cm⁻¹. psvmkendra.com These bands can be broadened due to hydrogen bonding.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

N-H Bending: The N-H bending (scissoring) mode is typically observed around 1614 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Stretching vibrations of the carbon-carbon double bonds in the mesityl ring are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the C-N bond is anticipated around 1200 cm⁻¹. researchgate.net

N-N Stretching: The N-N stretching vibration in hydrazine and its derivatives is often found in the 1098-936 cm⁻¹ range. scispace.com

Table 2: Characteristic IR Absorption Frequencies for (Mesitylmethyl)hydrazine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| N-H Bend | 1600 - 1620 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | ~1200 |

| N-N Stretch | 930 - 1100 |

Note: Frequencies are based on typical values for hydrazine and aromatic compounds. psvmkendra.comresearchgate.netscispace.com

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation. nih.gov The molecular weight of (Mesitylmethyl)hydrazine is 164.25 g/mol . matrixscientific.comscbt.com

For aliphatic amines and related compounds, a common fragmentation pathway is alpha-cleavage. libretexts.org The fragmentation of (Mesitylmethyl)hydrazine under electron impact (EI) ionization would likely involve the cleavage of bonds adjacent to the nitrogen atoms. The molecular ion peak is expected to have an odd m/z value, a characteristic of molecules containing an odd number of nitrogen atoms. libretexts.org

Potential fragmentation pathways could include:

Loss of the methyl group attached to the nitrogen.

Cleavage of the N-N bond.

Fission of the mesityl-nitrogen bond, leading to fragments corresponding to the mesityl group and the methylhydrazine moiety.

Derivatization is a common strategy in the mass spectrometric analysis of hydrazines to improve stability and ionization efficiency. energetic-materials.org.cnresearchgate.net

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Hydrazine itself does not absorb strongly in the near-UV or visible range, but its derivatives, especially those containing aromatic rings, do. researchgate.net

(Mesitylmethyl)hydrazine, containing a substituted benzene ring, is expected to exhibit absorption bands in the UV region characteristic of aromatic systems. The specific wavelengths (λ_max) and molar absorptivities of these transitions would be key identifiers. In some cases, hydrazine derivatives are reacted with aldehydes to form intensely colored hydrazones, which can be quantified spectrophotometrically at specific wavelengths, such as 458 nm. nih.govmt.com This derivatization highlights the potential for using UV-Vis spectroscopy to detect and quantify hydrazine compounds.

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, could also be employed. The fluorescence properties would depend on the specific electronic structure of (Mesitylmethyl)hydrazine and its potential to form emissive excited states.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. XPS analysis of (Mesitylmethyl)hydrazine would provide valuable information about the nitrogen and carbon environments.

The N 1s core-level spectrum is particularly informative. Different nitrogen chemical states have distinct binding energies. For instance, amine or amide nitrogen typically appears around 400.5 eV. acs.orgnih.gov The two nitrogen atoms in the hydrazine moiety of (Mesitylmethyl)hydrazine might be distinguishable or appear as a single, broadened peak depending on their chemical environment. Analysis of the C 1s spectrum would differentiate between the aromatic carbons of the mesityl ring and the aliphatic methyl carbons. XPS is a powerful tool for confirming the presence of specific nitrogen linkages on surfaces. frontiersin.orgnih.gov

Table 3: Expected N 1s XPS Binding Energies for Nitrogen-Containing Groups

| Nitrogen Functional Group | Typical Binding Energy (eV) |

| Amine/Amide (-NHx) | ~399.0 - 400.5 |

| Nitride | ~397 - 398 |

| Azide (outer N) | ~402.1 |

| Azide (central N) | ~405.6 |

Note: Values are general and can vary based on the specific molecular environment. acs.orgthermofisher.com

Diffraction Techniques for Solid-State Analysis

For example, crystal structure analysis of a related compound, 1,2-di(benzylidene)hydrazine, revealed an orthorhombic crystal system and a nearly planar conformation with phenyl rings in an anti-orientation. eurjchem.com Similarly, the crystal structure of methylhydrazine has also been determined, providing a reference for the hydrazine portion of the molecule. nih.gov Such data is crucial for understanding the supramolecular chemistry and physical properties of (Mesitylmethyl)hydrazine in its solid form.

Computational Chemistry for Mechanistic and Electronic Insights

Computational chemistry provides a theoretical lens to explore molecular properties that can be difficult or impossible to measure experimentally. These methods allow for the detailed investigation of reaction mechanisms, electronic structures, and molecular dynamics, offering predictive insights into the behavior of (Mesitylmethyl)hydrazine.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. imist.ma By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters. chemistry-chemists.combookpi.org

For substituted hydrazine derivatives, DFT calculations are employed to:

Optimize Molecular Geometry: Theoretical bond lengths and angles can be calculated and compared with experimental data from SCXRD. imist.maresearchgate.net

Analyze Electronic Properties: DFT provides access to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and stability. imist.mabookpi.org

Predict Reactivity: Global reactivity descriptors and maps of the molecular electrostatic potential (MEP) can be generated to predict the most likely sites for electrophilic and nucleophilic attack. bookpi.org

The table below shows representative data from DFT calculations on a series of N,N'-di(ortho-substituted benzyl) hydrazine (DBH(R)) compounds, demonstrating the detailed electronic and structural parameters that can be obtained. researchgate.net

Table 2: DFT (B3LYP/6-31G(d)) Calculated Parameters for Substituted Benzylhydrazine Derivatives

| Parameter | DBH(H) | DBH(Me) | DBH(OH) | DBH(OMe) |

|---|---|---|---|---|

| N1-N'1 Bond Length (Å) | 1.400 | 1.402 | 1.381 | 1.404 |

| E HOMO (eV) | -5.698 | -5.611 | -5.548 | -5.461 |

| E LUMO (eV) | -0.563 | -0.544 | -0.574 | -0.541 |

| Energy Gap (ΔE, eV) | 5.135 | 5.067 | 4.974 | 4.920 |

| Dipole Moment (Debye) | 0.000 | 1.259 | 2.285 | 2.333 |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution, which is often calculated using DFT. QTAIM partitions a molecule into atomic basins, allowing for the properties of individual atoms within the molecule to be defined. A key application of QTAIM is the characterization of chemical bonds and non-covalent interactions. researchgate.net

By analyzing the topology of the electron density at specific locations called bond critical points (BCPs), QTAIM can determine the nature and strength of an interaction. Key parameters at a BCP include:

Electron Density (ρ): The magnitude of ρ at a BCP correlates with the bond's strength.

Laplacian of the Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared (covalent) interaction, while a positive value signifies a closed-shell (non-covalent) interaction, such as a hydrogen bond or van der Waals contact.

In the study of hydrazine derivatives, QTAIM is particularly useful for analyzing intramolecular and intermolecular hydrogen bonds, providing quantitative data on their strength and nature. researchgate.net

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules like solvents or biological macromolecules.

For compounds like (Mesitylmethyl)hydrazine, MD simulations can be applied to:

Explore Conformational Landscapes: Identify stable conformations of the molecule and the energy barriers between them.

Study Solvation Effects: Simulate the molecule in different solvents to understand how its structure and dynamics are influenced by the surrounding environment.

Investigate Binding Mechanisms: In drug design, MD simulations are crucial for studying how a ligand like a hydrazine derivative binds to a protein target, assessing the stability of the complex and identifying key interactions. nih.govnih.gov

Simulations of related hydrazone compounds have been used to confirm binding profiles and ensure that interactions between the compound and its target protein are maintained over the simulation time, providing insights that are critical for drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (mesitylmethyl)hydrazine, and how can reaction conditions be optimized for yield and purity?

- Methodology : (Mesitylmethyl)hydrazine can be synthesized via condensation of mesitylmethyl ketones with hydrazine derivatives under acidic or basic conditions. For example, phenylhydrazine analogs are prepared by diazotization of aniline followed by reduction and neutralization steps . Optimization involves adjusting pH, temperature (reflux in ethanol/acetic acid), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization or chromatography, validated by HPLC (≥98% purity, NIOSH Method 3518) .

Q. What analytical techniques are recommended for quantifying (mesitylmethyl)hydrazine and its derivatives in complex matrices?

- Methodology :

- Spectrophotometry : Reaction with permanganate at 526–546 nm (molar absorptivity ~2200 L·Mol⁻¹·cm⁻¹) enables quantification in aqueous solutions .

- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) using 0.1 M HCl as a mobile phase, validated for phenylhydrazine derivatives (LOD: 0.1 ppm) .

- NMR Spectroscopy : ¹H/¹³C NMR tracks structural integrity and byproduct formation (e.g., hydrazones) in synthetic workflows .

Q. How is (mesitylmethyl)hydrazine utilized in materials science, particularly in nanostructured composites?

- Methodology : Hydrazine derivatives act as reducing agents and structure-directing agents. For example, hydrazine monohydrate controls phase modulation in MoSe2/CdS-CdSe composites during hydrothermal synthesis, enhancing photocatalytic hydrogen evolution (HER) activity. DFT-guided synthesis achieves optimal MoSe2 edge-site exposure for HER rates up to 12.7 mmol·g⁻¹·h⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of (mesitylmethyl)hydrazine in ring-opening metathesis reactions?

- Methodology : Computational studies (e.g., DFT) reveal that bicyclic hydrazines lower activation barriers in cycloreversion steps. For norbornene systems, [2.2.2]-hydrazine catalysts reduce the energy barrier by 15–20 kcal/mol compared to [2.2.1] analogs, validated experimentally via kinetic profiling (TOF: 0.8–1.2 s⁻¹) . Synergistic experimental-theoretical workflows are critical for rational catalyst design.

Q. How can contradictory data on hydrazine decomposition pathways be reconciled in hydrogen production studies?

- Methodology : Mixed-methods approaches combining kinetic experiments (e.g., gas chromatography for H₂/NH₃ ratios) and multivariate analysis (PCA of NMR/IR data) resolve discrepancies. For instance, hydrazine monohydrate decomposition on Ni-Pt catalysts produces H₂ selectively (>95%) at 80°C, while Fe3O4 catalysts favor NH3 due to differing N–N bond cleavage mechanisms .

Q. What computational strategies predict the toxicity profile of (mesitylmethyl)hydrazine derivatives in biological systems?

- Methodology :

- Metabonomic Analysis : ¹H NMR of rat plasma/urine identifies biomarkers (e.g., 2-aminoadipate) linked to hepatotoxicity. Dose-dependent increases in urinary 2-aminoadipate (120 mg/kg dose) correlate with histopathological liver damage .

- QSAR Models : Correlate hydrazine substituents (e.g., mesityl groups) with oxidative stress responses using molecular descriptors (logP, HOMO-LUMO gaps) .

Q. How do structural modifications of (mesitylmethyl)hydrazine influence its reactivity in multicomponent reactions?

- Methodology : Systematic variation of substituents (e.g., electron-withdrawing groups on the phenyl ring) modulates reactivity in hydrazone formation. Kinetic studies (UV-Vis monitoring at 300–400 nm) show mesityl groups enhance steric hindrance, reducing reaction rates by 30–50% compared to unsubstituted analogs. X-ray crystallography confirms steric effects on transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.